3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile
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Overview
Description
3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile is an organic compound characterized by its unique structure, which includes multiple methyl and methylsulfanyl groups
Preparation Methods
The synthesis of 3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile typically involves a multi-step process. One common method includes the reaction of Meldrum’s acid with carbon disulfide and triethylamine, followed by treatment with methyl iodide . This one-pot process is efficient and yields the desired compound with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and scalability.
Chemical Reactions Analysis
3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methylsulfanyl groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents like LiAlH4, and nucleophiles such as halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile exerts its effects involves interactions with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methylsulfanyl groups can undergo oxidation or substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar compounds to 3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile include other nitriles and methylsulfanyl-containing molecules. For example:
2,2-Dimethyl-4,6-dioxo-1,3-dioxane:
3-Methyl-4-methylidene-2,2-bis(methylsulfanyl)pentanenitrile: A structurally related compound with one less carbon atom
Properties
CAS No. |
61223-64-1 |
---|---|
Molecular Formula |
C10H17NS2 |
Molecular Weight |
215.4 g/mol |
IUPAC Name |
3-methyl-4-methylidene-2,2-bis(methylsulfanyl)hexanenitrile |
InChI |
InChI=1S/C10H17NS2/c1-6-8(2)9(3)10(7-11,12-4)13-5/h9H,2,6H2,1,3-5H3 |
InChI Key |
PCKFTGCJSLSOIM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C)C(C)C(C#N)(SC)SC |
Origin of Product |
United States |
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